molecular formula C17H20Cl2N4O4S B2550681 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1904276-27-2

2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No. B2550681
CAS RN: 1904276-27-2
M. Wt: 447.33
InChI Key: MPXIIZLMMANVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20Cl2N4O4S and its molecular weight is 447.33. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Reactivity

Research has demonstrated the utility of related imidazole and diazepane derivatives in the synthesis of compounds with potential biological activity. For instance, the synthesis of [5-14C]pentostatin, an antileukemic agent and potent adenosine deaminase inhibitor, showcases the reactivity of imidazole derivatives in complex chemical syntheses (P. W. Woo & H. Lee, 1990). Another study highlights the development of an efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride, underscoring the versatility of imidazole-based compounds in chemical reactions (E. Goddard-Borger & R. Stick, 2007).

Catalytic and Biological Activities

Research into benzimidazole ligands and their copper(II) complexes demonstrates the catalytic potential of compounds structurally related to the specified chemical, with applications in mimicking enzymatic activities like catecholase (Kaan Karaoğlu et al., 2016). Moreover, the study of 2,4,5-trisubstituted-1H-imidazoles for their antibacterial and antifungal properties highlights the importance of imidazole derivatives in developing new therapeutic agents (S. D. Sawant et al., 2011).

Structural Studies and Compound Development

The X-ray crystal structure of human heme oxygenase-1 in complex with an imidazole-based inhibitor offers insights into the binding modes of imidazole derivatives, facilitating the design of specific inhibitors for therapeutic applications (Mona N. Rahman et al., 2008). This research exemplifies how detailed structural analysis can inform the development of compounds with significant biological relevance.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O4S/c1-21-10-16(20-12-21)28(25,26)23-6-2-5-22(7-8-23)17(24)11-27-15-4-3-13(18)9-14(15)19/h3-4,9-10,12H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXIIZLMMANVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.